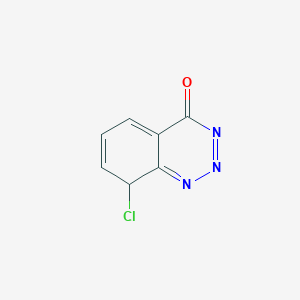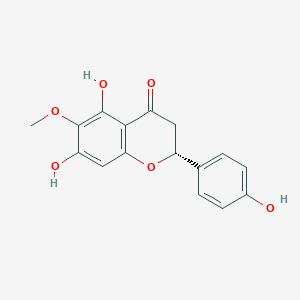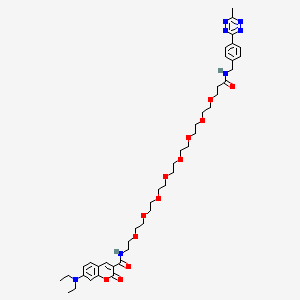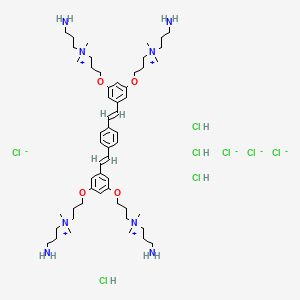
(Ethyldisulfanyl)ethane-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of (Ethyldisulfanyl)ethane-d6 involves the incorporation of deuterium into the molecular structure. One common method is the deuteration of 1-Hexen-3-one, which involves the replacement of hydrogen atoms with deuterium. The reaction conditions typically require a deuterium source and a catalyst to facilitate the exchange . Industrial production methods are similar but scaled up to meet the demand for research and development purposes.
化学反应分析
(Ethyldisulfanyl)ethane-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
科学研究应用
(Ethyldisulfanyl)ethane-d6 has several applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms to study the behavior of molecules under different conditions.
Biology: The compound is used in metabolic studies to understand the pathways and interactions of various biomolecules.
Medicine: In drug development, this compound is used to study the pharmacokinetics and metabolism of new drugs. The deuterium atoms help in tracking the drug’s distribution and breakdown in the body.
作用机制
The mechanism of action of (Ethyldisulfanyl)ethane-d6 involves its role as a deuterated compound. Deuterium substitution can affect the pharmacokinetics and metabolic profiles of drugs. The heavier isotope can alter the rate of chemical reactions, leading to changes in the drug’s absorption, distribution, metabolism, and excretion. This makes it a valuable tool in studying drug behavior and optimizing therapeutic efficacy .
相似化合物的比较
(Ethyldisulfanyl)ethane-d6 is unique due to its deuterium content. Similar compounds include:
(Ethyldisulfanyl)ethane: The non-deuterated version, which lacks the isotopic labeling.
1-Hexen-3-one: The precursor compound used in the synthesis of this compound.
Deuterated solvents: Such as deuterated chloroform or deuterated water, used in NMR spectroscopy for similar purposes.
The uniqueness of this compound lies in its ability to provide detailed insights into molecular interactions and metabolic pathways, making it an invaluable tool in scientific research.
属性
分子式 |
C4H10S2 |
|---|---|
分子量 |
128.3 g/mol |
IUPAC 名称 |
1,1,1-trideuterio-2-(2,2,2-trideuterioethyldisulfanyl)ethane |
InChI |
InChI=1S/C4H10S2/c1-3-5-6-4-2/h3-4H2,1-2H3/i1D3,2D3 |
InChI 键 |
CETBSQOFQKLHHZ-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])CSSCC([2H])([2H])[2H] |
规范 SMILES |
CCSSCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12365995.png)
![S-[2-[[2-[[2-[[2-[[1-[[1-[[1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12365998.png)








